molecular formula C16H14ClNO2 B506368 4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile CAS No. 444998-82-7

4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile

Cat. No.: B506368
CAS No.: 444998-82-7
M. Wt: 287.74g/mol
InChI Key: ROANGAYSIFGXMF-UHFFFAOYSA-N
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Description

    4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: is a chemical compound with the following structure: .

  • It belongs to the class of benzonitrile derivatives and contains a benzene ring with substituents at different positions.
  • The compound’s systematic name describes its structure: this compound.
  • Preparation Methods

  • Chemical Reactions Analysis

      4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: can undergo various reactions:

    • Common reagents include boron reagents (e.g., BH3·L), palladium catalysts, and other functional group-specific reagents.
  • Scientific Research Applications

      Chemistry: The compound serves as a valuable intermediate in organic synthesis due to its versatile functional groups.

      Biology and Medicine:

      Industry: Its use in industry may involve further derivatization or incorporation into more complex molecules.

  • Mechanism of Action

    • Detailed information on the mechanism of action for this specific compound is scarce.
    • its effects likely result from interactions with molecular targets or pathways related to its functional groups (e.g., nitrile, chloro, ethoxy).
  • Comparison with Similar Compounds

    • Similar compounds include other benzonitriles with varying substituents (e.g., different halogens, alkyl groups).
    • The uniqueness of 4-(benzyloxy)-3-chloro-5-ethoxybenzonitrile lies in its specific combination of substituents.

    Properties

    IUPAC Name

    3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROANGAYSIFGXMF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H14ClNO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    287.74 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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